![molecular formula C11H8FN3O2S B14383699 {[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid CAS No. 87992-30-1](/img/structure/B14383699.png)
{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid is an organic compound that features a triazine ring substituted with a fluorophenyl group and a sulfanylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the triazine ring.
Attachment of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring or the fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives or fluorophenyl compounds.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid
- {[5-(4-Methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid
- {[5-(4-Nitrophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid
Uniqueness
{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Numéro CAS |
87992-30-1 |
|---|---|
Formule moléculaire |
C11H8FN3O2S |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
2-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H8FN3O2S/c12-8-3-1-7(2-4-8)9-5-13-15-11(14-9)18-6-10(16)17/h1-5H,6H2,(H,16,17) |
Clé InChI |
JXRORBDAURTKCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=NC(=N2)SCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
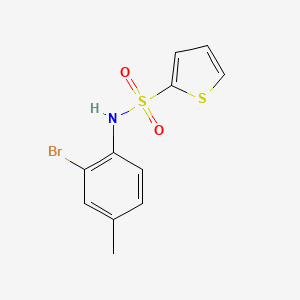
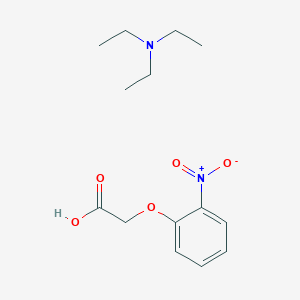
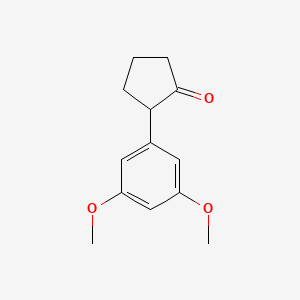
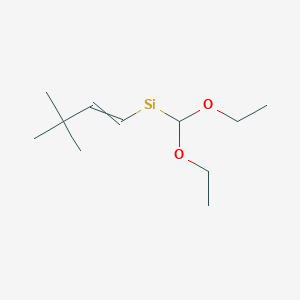
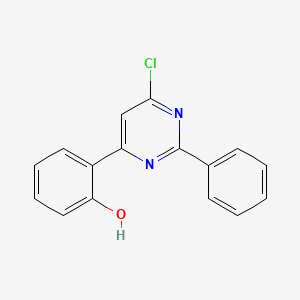
![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)
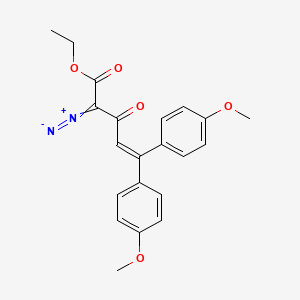
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)

